m-PEG4-Azide

描述

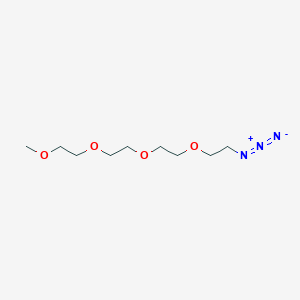

m-PEG4-Azide is a chemical compound with the molecular formula C9H19N3O4 and a molecular weight of 233.27 g/mol . It is also known by other names such as O-(2-Azidoethyl)-O’-methyltriethylene glycol and mPEG4-Azide . This compound is a colorless to light yellow or light orange clear liquid at room temperature .

准备方法

Synthetic Routes and Reaction Conditions

m-PEG4-Azide can be synthesized through azidation reactions. One common method involves the reaction of triethylene glycol derivatives with azide sources under controlled conditions . The reaction typically requires a suitable solvent and a catalyst to facilitate the azidation process . The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield . The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time . The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels .

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in m-PEG4-Azide undergoes CuAAC with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,2,3-triazole linkages . This reaction is highly efficient (rate constant up to 10⁴ M⁻¹s⁻¹ under optimal conditions) and widely used for bioconjugation .

Key Features:

Applications:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound reacts with strained cyclooctynes (e.g., DBCO, BCN) via copper-free SPAAC , forming triazoles without toxic catalysts . This reaction is critical for live-cell labeling and in vivo applications.

Advantages of SPAAC:

Reaction with Phosphines (Staudinger Ligation)

This compound participates in Staudinger ligation with triarylphosphines, forming stable amide bonds. Though slower than CuAAC/SPAAC, this reaction is useful in reducing environments where azide reduction is a concern .

Mechanism:

-

Azide reacts with phosphine to form an iminophosphorane intermediate.

Limitations:

Stability and Solubility Considerations

-

Solubility: Highly soluble in water, DMSO, and DMF due to the PEG₄ spacer .

-

Storage: Stable at -20°C for years in anhydrous conditions .

-

pH Sensitivity: Azide groups degrade under strongly acidic/basic conditions (>pH 10 or <pH 4) .

Surface Functionalization

Used to modify amine-coated surfaces (e.g., nanoparticles, biosensors) via NHS ester intermediates, enabling click-compatible interfaces .

Radiolabeling

Facilitates ¹⁸F labeling of biomolecules through rapid click chemistry, critical for PET imaging probes .

Comparative Kinetic Data

Reaction kinetics for azide-mediated conjugations:

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Half-Life (1 μM) | Reference |

|---|---|---|---|

| SPAAC (with DBCO) | 2.38 × 10⁴ | 42 seconds | |

| CuAAC | ~1.0 × 10⁴ | 8.6 days | |

| Staudinger Ligation | 17–27 × 10⁻³ | 429 days |

Challenges and Mitigation Strategies

科学研究应用

Bioconjugation

Protein Conjugation

m-PEG4-Azide serves as a crucial reagent for the conjugation of proteins to other biomolecules. It can react with alkyne-modified peptides or proteins through copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable conjugates. This application is particularly valuable in the development of targeted therapeutics and imaging agents.

Case Study: Protein-AuNP Conjugates

A study demonstrated the successful immobilization of azide-functionalized proteins onto gold nanoparticles (AuNPs) directly from cell lysates using click chemistry. This method simplifies the generation of particle–protein conjugates without the need for prior purification, enhancing the efficiency of biosensing and imaging applications .

Drug Delivery Systems

Nanoparticle Functionalization

this compound is utilized to functionalize nanoparticles for drug delivery applications. The hydrophilic nature of polyethylene glycol (PEG) enhances the stability and solubility of nanoparticles in biological environments, while the azide group allows for further modifications to improve targeting capabilities.

Example: Targeted Drug Delivery

In one application, this compound was used to create hybrid materials that incorporate therapeutic agents and targeting ligands, facilitating specific delivery to cancer cells. The flexibility provided by the PEG spacer minimizes steric hindrance during interactions with target molecules .

Imaging Applications

this compound is also employed in radiolabeling protocols for imaging studies. Its ability to form stable conjugates with radiolabeled peptides enables effective visualization of biological processes in vivo.

Case Study: Tumor Targeting with Radiolabeled Peptides

Research involving technetium-99m-labeled peptides demonstrated that these conjugates could effectively target tumors, providing insights into their distribution and uptake in cancerous tissues. The use of this compound in these studies facilitated the synthesis of high-purity radiolabeled compounds suitable for clinical applications .

作用机制

The mechanism of action of m-PEG4-Azide primarily involves its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts . This reaction is highly specific and efficient, making it a valuable tool in chemical synthesis and bioconjugation . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .

相似化合物的比较

Similar Compounds

O-(2-Azidoethyl)-O’-methyltriethylene Glycol: This compound is structurally similar to m-PEG4-Azide and shares similar chemical properties.

mPEG4-Azide: Another similar compound, mPEG4-Azide, is used in similar applications, particularly in click chemistry and bioconjugation.

Uniqueness

What sets this compound apart from other similar compounds is its high purity and stability under various reaction conditions . Its versatility in different chemical reactions and applications makes it a valuable reagent in both research and industrial settings .

生物活性

Introduction

m-PEG4-Azide is a polyethylene glycol (PEG) derivative featuring an azide functional group, which is widely utilized in bioconjugation and click chemistry applications. Its unique reactivity allows for the selective modification of biomolecules, facilitating the development of targeted therapies, imaging agents, and bioconjugates. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Chemical Formula | C9H19N3O4 |

| Molecular Weight | 233.3 g/mol |

| Purity | ≥95% |

| Solubility | DMSO, DMF |

| Storage Conditions | -20°C |

This compound is characterized by its azide group, which enables it to participate in various bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

The biological activity of this compound primarily stems from its ability to conjugate with alkyne-containing biomolecules. This reaction forms stable triazole linkages, which are resistant to hydrolysis and can be utilized for various applications:

- Targeted Drug Delivery : this compound can be conjugated to therapeutic agents for targeted delivery to specific cells or tissues. This is particularly useful in cancer therapy where selective targeting minimizes off-target effects.

- Biomarker Imaging : The azide moiety allows for the labeling of biomolecules for imaging purposes, enhancing the visualization of cellular processes.

- Protein Degradation Technologies : It serves as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Targeted Delivery Applications

In a study by Sanhueza et al. (2017), this compound was used to create ligands for the asialoglycoprotein receptor (ASGPR), facilitating targeted delivery of RNA complexes to hepatocytes through receptor-mediated endocytosis. The study demonstrated that conjugation with β-GalNAc significantly enhanced internalization efficiency compared to non-targeted approaches .

Imaging Studies

Research has also shown that this compound can be employed in imaging studies. For instance, it was used to label sialoglycoproteins in various cell lines, revealing differences in metabolic incorporation efficiency among different azide analogs. This highlights its potential in tracking cellular processes related to glycosylation .

PROTAC Development

This compound has been integral in developing PROTACs aimed at degrading specific oncogenic proteins. In experiments involving various E3 ligase ligands, this compound enabled the rapid synthesis of diverse PROTAC libraries, allowing researchers to optimize degradation rates and selectivity .

属性

IUPAC Name |

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOZZVDSANUDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679821 | |

| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606130-90-9 | |

| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Azidoethyl)-O'-methyl-triethylene glycole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。